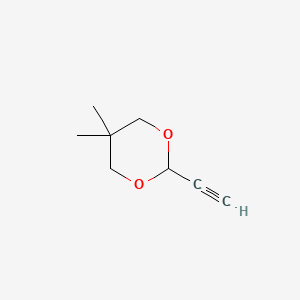

2-Ethynyl-5,5-dimethyl-1,3-dioxane

Description

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-ethynyl-5,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C8H12O2/c1-4-7-9-5-8(2,3)6-10-7/h1,7H,5-6H2,2-3H3 |

InChI Key |

YRPIRVIDWFVWBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)C#C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 1,3-dioxane ring followed by introduction of the ethynyl substituent at the 2-position. The core 1,3-dioxane ring is commonly synthesized via acid-catalyzed cyclization of neopentyl glycol derivatives with aldehydes or ketones. The ethynyl group is introduced either by substitution reactions on a suitable precursor or by incorporating an ethynyl-functionalized aldehyde in the cyclization step.

Synthesis of 5,5-Dimethyl-1,3-dioxane Core

The 5,5-dimethyl-1,3-dioxane moiety is prepared by reacting neopentyl glycol with formaldehyde under acidic conditions. This reaction proceeds via the formation of a cyclic acetal, where the two hydroxyl groups of neopentyl glycol react with formaldehyde to form the six-membered 1,3-dioxane ring. The reaction is typically conducted under reflux with an acid catalyst such as p-toluenesulfonic acid or sulfuric acid to promote ring closure and water removal.

Table 1: Typical Reaction Conditions for 5,5-Dimethyl-1,3-dioxane Synthesis

| Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Neopentyl glycol + Formaldehyde | p-Toluenesulfonic acid | Toluene (Dean-Stark) | Reflux (~110°C) | 4-6 hours | 75-85 |

Introduction of the Ethynyl Group at the 2-Position

The ethynyl substituent at the 2-position can be introduced by several methods:

Method A: Use of 2-Ethynyl Aldehydes in Cyclization

Cyclization of neopentyl glycol with 2-ethynyl-substituted aldehydes under acidic conditions directly yields this compound. This method leverages the aldehyde functionality bearing the ethynyl group, enabling ring formation and substitution in a single step.

Method B: Post-Cyclization Functionalization

Starting from 2-halo-5,5-dimethyl-1,3-dioxane derivatives (e.g., 2-bromoethyl-1,3-dioxane), the ethynyl group can be introduced via nucleophilic substitution using acetylide anions. This approach involves:

- Preparation of 2-(2-bromoethyl)-5,5-dimethyl-1,3-dioxane.

- Treatment with a strong base (e.g., sodium acetylide or lithium acetylide) to substitute the bromo group with an ethynyl moiety.

Table 2: Representative Synthesis of 2-(2-Bromoethyl)-1,3-dioxane and Subsequent Ethynylation

Catalytic and Multi-Component Approaches

Recent advances include multi-catalysis and cascade reactions involving amino acid catalysts and base-promoted alkylation to construct ethynyl-functionalized 1,3-dioxanes with high regio- and stereoselectivity. For example, L-proline catalysis combined with allyl bromide and potassium carbonate in organic solvents has been employed to achieve complex functionalizations on ethynyl-substituted benzaldehyde derivatives, which can be adapted for this compound analogs.

Analytical and Research Outcomes

Spectroscopic Characterization

NMR Spectroscopy: The 5,5-dimethyl groups resonate typically around δ 21.1 ppm (carbon NMR), while the ethynyl carbon appears near δ 80-90 ppm. Proton NMR shows characteristic signals for the ethynyl proton (~2.5 ppm) and ring protons.

GC-MS Analysis: Electron ionization mass spectrometry typically shows a molecular ion peak corresponding to the molecular weight of this compound (exact mass ~140-150 amu depending on substituents), with fragmentation patterns indicative of the dioxane ring and ethynyl group.

Reaction Optimization and Yields

Optimization studies reveal that reaction temperature, catalyst loading, and solvent choice critically influence yield and purity. Acid catalysts in cyclization steps must be carefully controlled to minimize side reactions such as polymerization or over-oxidation.

Table 3: Yield and Purity Data from Selected Syntheses

| Method | Catalyst Loading | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization | 5 mol% p-TsOH | 110°C | 80 | >98 | |

| Nucleophilic substitution | 1.2 eq NaC≡CH | 0-25°C | 70-75 | >95 |

The preparation of this compound involves well-established synthetic strategies centered on acid-catalyzed cyclization of neopentyl glycol derivatives and subsequent ethynyl group introduction either via direct cyclization with ethynyl aldehydes or nucleophilic substitution on halogenated intermediates. Advances in catalytic multi-component reactions offer promising routes for more efficient and selective syntheses.

The reaction conditions are generally mild, with yields ranging from 70% to 85%, supported by robust spectroscopic characterization. These methods provide a reliable foundation for further functionalization and application of this compound in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5,5-dimethyl-1,3-dioxane undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.

Substitution: The compound can undergo nucleophilic substitution reactions at the ethynyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.

Substitution: Nucleophiles such as sodium amide or organolithium reagents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-5,5-dimethyl-1,3-dioxane.

Reduction: Formation of 2-ethyl-5,5-dimethyl-1,3-dioxane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

2-Ethyl-5,5-dimethyl-1,3-dioxane (CAS 768-58-1)

- Molecular Formula : C₈H₁₆O₂

- Molecular Weight : 144.21 g/mol

- Key Properties :

2-Isopropyl-5,5-dimethyl-1,3-dioxane (CAS 7651-50-5)

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- Key Properties :

5,5-Dimethyl-1,3-dioxane-2-ethanol (CAS 116141-68-5)

- Molecular Formula : C₈H₁₆O₃

- Molecular Weight : 160.21 g/mol

- Key Properties: Hydroxyl group enables participation in esterification and hydrogen bonding, making it a by-product in polyester resin synthesis .

2-Methylene-4-isopropyl-5,5-dimethyl-1,3-dioxane

Reactivity and Stability

- Isomerization : 5,5-Dimethyl-1,3-dioxane derivatives undergo isomerization to aldehydes (e.g., 2,2-dimethylmethoxypropanal) under catalytic or thermal conditions (400–440°C) .

- Polymerization : Substituents at the 2-position significantly influence reactivity. For example, 2-methylene derivatives exhibit higher copolymerization rates than alkyl-substituted analogs due to enhanced radical stability .

- Hydrogenation : Alkyl-substituted dioxanes (e.g., 2-ethyl-) can undergo double hydrogenation, leading to reduced yields in synthetic applications .

Data Tables

Table 1: Comparative Properties of 5,5-Dimethyl-1,3-dioxane Derivatives

Q & A

Q. What are the common synthetic routes for 2-Ethynyl-5,5-dimethyl-1,3-dioxane, and how can researchers identify/control by-products?

- Methodological Answer : The synthesis of this compound derivatives often involves nucleophilic addition or condensation reactions. For example, analogous dioxane systems (e.g., 5,5-dimethyl-1,3-dioxane) are synthesized via acid-catalyzed reactions between diols and aldehydes/ketones . Key by-products like 1,4-dioxane or cyclic ethers may form due to side reactions during esterification or cyclization. To identify impurities, use GC-MS for volatile compounds and HPLC for polar intermediates. Control measures include optimizing catalyst loading (e.g., organotin catalysts) and reaction temperature to suppress unwanted pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety data for similar dioxanes (e.g., 2-ethyl-5,5-dimethyl-1,3-dioxane) indicate risks of skin/eye irritation and respiratory harm. Key protocols include:

- Use PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.

- Work in a fume hood to avoid inhalation (vapor pressure: ~0.1 mmHg at 25°C).

- Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : The geminal dimethyl group on the dioxane ring shows distinct ¹H NMR signals at δ 1.2–1.4 ppm (singlet). The ethynyl proton appears as a sharp triplet near δ 2.5–3.0 ppm. ¹³C NMR reveals carbonyl/ether carbons at 90–110 ppm .

- IR : Look for C≡C stretching (~2100 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from conformational isomerism or solvent effects. For example:

- Conformational Analysis : Use variable-temperature NMR to observe axial/equatorial ring flipping, which alters chemical shifts .

- DFT Calculations : Compare experimental IR peaks with simulated spectra (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies minimize by-product formation during the synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Replace protic acids (e.g., H₂SO₄) with Lewis acids (e.g., ZnCl₂) to reduce esterification side reactions.

- Solvent Choice : Use aprotic solvents (e.g., THF) to avoid nucleophilic interference.

- Kinetic Control : Lower reaction temperatures (<80°C) favor cyclization over polymerization .

Q. How can this compound be detected in environmental samples, and what are its ecological implications?

- Methodological Answer :

- Analytical Methods :

| Technique | LOD | Key Parameters |

|---|---|---|

| GC-ECD | 10 ng/L | Column: DB-5MS, Splitless injection |

| SPE-LC/MS | 5 ng/L | C18 cartridges, MeOH eluent |

- Ecological Risks : The compound’s low odor threshold (~10 ng/L) raises concerns for water contamination. Chronic exposure studies in aquatic models (e.g., Daphnia magna) are recommended .

Q. How can the ethynyl group in this compound be functionalized for medicinal chemistry applications?

- Methodological Answer :

- Click Chemistry : React the ethynyl group with azides (Cu-catalyzed Huisgen cycloaddition) to generate triazole-linked prodrugs.

- Cross-Coupling : Use Sonogashira or Heck reactions to attach aryl/heteroaryl moieties.

- Validation : Monitor reaction progress via TLC (Rf shift) and confirm with HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.